

# Technical Guide: 5-Azaspiro[2.5]octan-7-ol Hydrochloride[1]

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## Compound of Interest

*Compound Name:* 5-Azaspiro[2.5]octan-7-ol  
hydrochloride

*CAS No.:* 2248351-69-9

*Cat. No.:* B2615601

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## Compound Identity & Structural Analysis[1][2][3][4]

**5-Azaspiro[2.5]octan-7-ol hydrochloride** is a bicyclic spiro-amine scaffold.[1] It represents a structural evolution of the piperidine ring, incorporating a cyclopropane moiety fused at the C3 position (relative to the piperidine nitrogen).[1] This modification imparts conformational rigidity and metabolic stability while increasing the fraction of sp<sup>3</sup>-hybridized carbons (

), a key metric in improving clinical success rates for small molecule drugs.[1]

## Chemical Identifiers

Property	Data
IUPAC Name	5-Azaspiro[2.5]octan-7-ol hydrochloride
CAS Number	1797157-33-5 (HCl salt); 137935536 (Free base)
Molecular Formula	C
	H
	ClNO (HCl salt); C
	H
Molecular Weight	NO (Free base)
	163.65 g/mol (HCl salt); 127.19 g/mol (Free base)
SMILES	<chem>OC1CNCC2(CC2)C1.Cl</chem>
Core Scaffold	Spiro[2.5]octane (Piperidine fused spiro-cyclopropane)

## Structural Geometry & Numbering

The numbering of the spiro[2.5]octane system follows the IUPAC rules for spiro hydrocarbons, modified for heteroatoms:

- Numbering Start: Begins at the atom adjacent to the spiro carbon in the smaller ring (cyclopropane).[1]
- Spiro Junction: The spiro carbon is position 3.[1]
- Large Ring: Numbering continues into the six-membered ring.
  - Position 5: Nitrogen atom (5-aza).[1][2][3][4]
  - Position 7: Hydroxyl-bearing carbon (7-ol).[1]

Conformational Consequence: The spiro-fusion at C3 (relative to the piperidine skeleton) locks the ring pucker, reducing the entropic penalty upon binding to protein targets.[1] The C7-hydroxyl group provides a vector for hydrogen bonding or further diversification (e.g., ether/ester formation) in a region distinct from the primary amine vector.[1]

## Synthesis & Manufacturing Pathways

The synthesis of 5-azaspiro[2.5]octan-7-ol typically proceeds through the construction of the spiro-piperidone core followed by stereoselective reduction.[1]

### Core Synthesis Workflow

The most robust route involves the "Simmons-Smith" cyclopropanation or a dialkylation strategy using activated methylene compounds.[1]

**Step 1: Spiro-Ring Construction** A common industrial approach utilizes the alkylation of a protected glycine equivalent or a malonate derivative with 1,1-bis(electrophile)cyclopropane precursors, or conversely, the double alkylation of a piperidone precursor.[1]

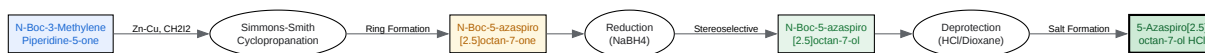
**Step 2: Functionalization (Ketone Reduction)** The immediate precursor is often tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.[1]

- Reagent: Sodium Borohydride (NaBH<sub>4</sub>) or Lithium Aluminum Hydride (LiAlH<sub>4</sub>).[1]
- Solvent: Methanol or THF at 0°C.
- Outcome: Yields the racemic alcohol.[1][5] Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can be employed to isolate specific enantiomers.[1]

**Step 3: Deprotection & Salt Formation**

- Reagent: 4M HCl in Dioxane.
- Product: Precipitates the hydrochloride salt.[1]

## Synthetic Pathway Diagram (DOT)



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Caption: Synthetic route from methylene-piperidone precursor to the final hydrochloride salt.

## Medicinal Chemistry Applications

### Why this Scaffold?

In drug design, replacing a standard piperidine or morpholine ring with a spirocyclic analog is a proven strategy to:

- **Lower Lipophilicity (LogD):** The spiro-cyclopropane adds steric bulk without significantly increasing lipophilicity compared to gem-dimethyl groups, often improving solubility.[1]
- **Block Metabolism:** The quaternary spiro-carbon prevents oxidative metabolism (e.g., hydroxylation) at that position, extending the half-life ( ) of the drug.[1]
- **Vector Orientation:** The 7-hydroxyl group allows for the attachment of polar pharmacophores in a specific spatial orientation relative to the basic nitrogen, critical for GPCR and Kinase binding pockets.[1]

## Stereochemical Considerations

The 7-position is a chiral center.[1]

- **Racemate:** Often used in initial screening.[1]
- **Enantiomers:** The (7R) and (7S) isomers may exhibit distinct biological activities.[1] Separation is typically achieved via Chiral SFC (Supercritical Fluid Chromatography).[1]

## Experimental Protocols

## Analytical Characterization (QC)

To verify the identity of the batch, the following spectroscopic signatures must be confirmed.

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O):

- Cyclopropane Protons: Distinct multiplets in the high field region (0.4 – 0.9 ppm).
- Spiro-Adjacent Methylene: Doublets or multiplets around 3.0 – 3.5 ppm (adjacent to Nitrogen).[1]
- Carbinol Proton (H-7): A multiplet around 3.8 – 4.2 ppm, shifting depending on stereochemistry (axial/equatorial).[1]

LC-MS Conditions:

- Column: C18 Reverse Phase (e.g., Waters XBridge).[1]
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[1]
- Detection: ESI+ mode. Look for m/z.[1]

## Handling & Stability[1]

- Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Solubility: Highly soluble in water, DMSO, and Methanol.[1] Insoluble in non-polar solvents (Hexanes).[1]
- Safety: Irritant.[1][3][4] Wear standard PPE (gloves, goggles).[1] The free base is a secondary amine and may react with atmospheric CO<sub>2</sub>; keep as HCl salt for stability.[1]

## References

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